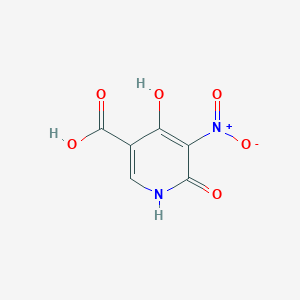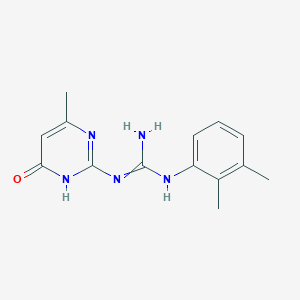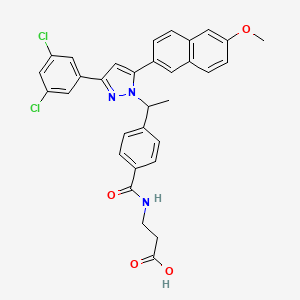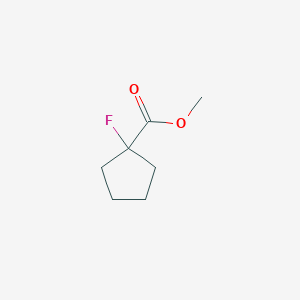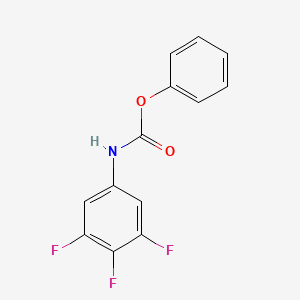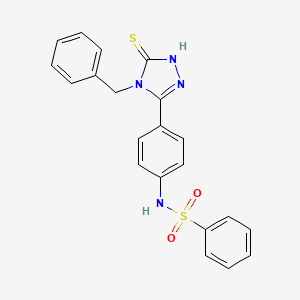
5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline is an organic compound that belongs to the class of halopyrimidines. These compounds are characterized by the presence of a halogen atom attached to a pyrimidine ring, which is a six-membered ring containing four carbon atoms and two nitrogen atoms at the 1- and 3-positions
Preparation Methods
The synthesis of 5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of N-arylitaconimides with carboximidamides. This method includes a cascade reaction that encompasses the aza-Michael addition of carboximidamides to N-arylitaconimides, followed by the recyclization of intermediates to form dihydropyrimidine acetanilides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline can be compared with other similar compounds, such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound is used as a versatile solvent in various chemical reactions.
2-(2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetanilides: These compounds are synthesized through similar methods and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific halogen substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H12ClN3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
5-chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline |
InChI |
InChI=1S/C10H12ClN3/c11-7-2-3-8(9(12)6-7)10-13-4-1-5-14-10/h2-3,6H,1,4-5,12H2,(H,13,14) |
InChI Key |
OKNJUUMZIIOUJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


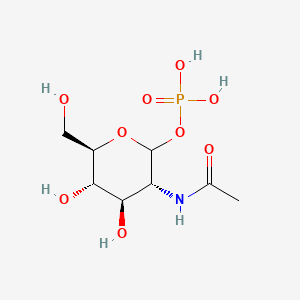
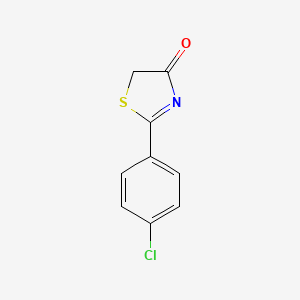
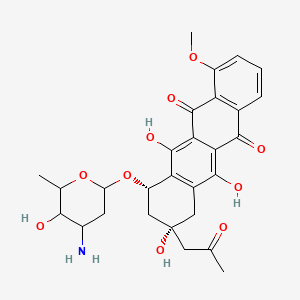
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)
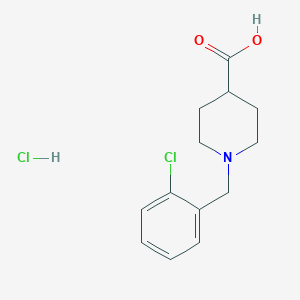

![1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11766487.png)
![tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate](/img/structure/B11766506.png)
